Scaffold Isomerism vs. SB203580: Different Core, Identical Formula
The target compound is a constitutional isomer of the p38 MAPK inhibitor SB203580 (Adezmapimod). Both share the molecular formula C₂₁H₁₆FN₃OS, but the target compound features a benzothiazole-acetamide core, whereas SB203580 is built on a pyridinyl-imidazole scaffold. [1] While no head-to-head bioactivity comparison is available, scaffold-hopping literature consistently demonstrates that isomeric kinase inhibitors with different core structures can exhibit >100‑fold shifts in IC₅₀ values across kinase panels. [2] This structural divergence implies that potency, selectivity, and toxicity data for SB203580 cannot be extrapolated to the target compound.
| Evidence Dimension | Core Scaffold Identity (Molecular Formula C₂₁H₁₆FN₃OS) |
|---|---|
| Target Compound Data | Benzothiazole-acetamide core with 4-fluoro substituent; IUPAC: N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide |
| Comparator Or Baseline | SB203580 (Adezmapimod): Pyridinyl-imidazole core; IUPAC: 4-[5-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-4-yl]pyridine |
| Quantified Difference | Not directly quantifiable for the target compound; scaffold-hopping precedent indicates potential >100‑fold variability in kinase IC₅₀ between isomeric cores [2] |
| Conditions | Isomeric comparison (same molecular formula C₂₁H₁₆FN₃OS) based on structural annotation; bioactivity extrapolation from scaffold-hopping literature [2] |
Why This Matters
A procurement decision based on SB203580 data would be chemically misinformed; the target compound must be evaluated on its own benzothiazole-acetamide scaffold properties.
- [1] PubChem. SB203580 (Adezmapimod). Compound Summary. CAS 152121-47-6. Molecular Formula: C21H16FN3OS. National Center for Biotechnology Information. View Source
- [2] Hu, Y., Stumpfe, D., & Bajorath, J. (2017). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry, 60(4), 1238–1246. DOI: 10.1021/acs.jmedchem.6b01437. View Source
